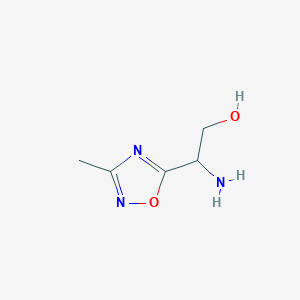

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds related to 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed remarkable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 8 |

| Derivative B | Escherichia coli | 16 |

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. The ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs.

Case Study:

In vitro studies revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed growth in crops. Its effectiveness as a selective herbicide could offer an eco-friendly alternative to traditional herbicides.

Case Study:

Field trials conducted on maize crops showed that formulations containing this compound reduced weed biomass by over 50% compared to untreated controls .

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound Formulation | 55 |

Plant Growth Promotion

Research indicates that the compound may also promote plant growth by enhancing nutrient uptake and stimulating root development.

Case Study:

In greenhouse experiments, plants treated with this compound exhibited increased root length and biomass compared to untreated plants .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields.

Acute Toxicity Studies

Acute toxicity studies have shown that this compound has a low toxicity profile when administered at therapeutic doses.

Findings:

In animal models, no significant adverse effects were observed at doses up to 2000 mg/kg .

Mécanisme D'action

The mechanism of action of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA and RNA, interfering with the replication of viruses and bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1,3,4-oxadiazole: Another oxadiazole derivative with similar chemical properties.

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid: A precursor used in the synthesis of the target compound.

2-(1,2,4-Oxadiazol-5-yl)aniline: A related compound with potential medicinal applications.

Uniqueness

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group on the ethan-1-ol moiety allows for diverse chemical modifications, enhancing its versatility in various applications .

Activité Biologique

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol, with CAS number 1039841-86-5, is a heterocyclic compound notable for its oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of this compound is C5H9N3O2, with a molecular weight of 143.14 g/mol. The presence of the oxadiazole ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 1039841-86-5 |

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities. The specific biological activities associated with this compound include:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism of action is thought to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro tests have revealed that certain oxadiazole compounds exhibit cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines . These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives:

- Antimicrobial Efficacy : A study comparing various oxadiazole derivatives found that some exhibited greater antimicrobial activity than standard antibiotics like ciprofloxacin . The study emphasized the role of structural modifications in enhancing biological efficacy.

- Cytotoxicity Evaluation : In a cytotoxicity assay involving L929 normal cells and various cancer cell lines (A549 and HepG2), certain derivatives demonstrated increased viability at lower concentrations while maintaining low toxicity levels . This suggests a favorable therapeutic index for further development.

- Mechanistic Insights : Flow cytometry analyses revealed that specific oxadiazole derivatives could significantly induce apoptosis in cancer cells through dose-dependent mechanisms . This finding underscores the potential for developing these compounds as therapeutic agents.

Propriétés

IUPAC Name |

2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3-7-5(10-8-3)4(6)2-9/h4,9H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATMTKQGRSACAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.